Product packaging for 7-Methylbenzo[d]isothiazole(Cat. No.:)

7-Methylbenzo[d]isothiazole

Cat. No.: B13009985
M. Wt: 149.21 g/mol
InChI Key: QRBMEWAEOHKXJG-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]isothiazole ( 1352891-75-8) is an organic compound with the molecular formula C8H7NS and an average molecular weight of 149.21 g/mol . This benzannulated derivative of the isothiazole heterocycle features a sulfur-nitrogen (S-N) bond within its unsaturated five-membered ring fused to a benzene ring . Researchers should handle this compound with care; it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be stored in an inert atmosphere at room temperature . The isothiazole scaffold is of significant interest in medicinal and agrochemical research. It is a key structural motif incorporated into larger, biologically active compounds, including pharmaceutical drugs such as ziprasidone and perospirone . As such, this compound serves as a valuable synthetic intermediate and building block for researchers developing new pharmacologically active molecules or exploring novel heterocyclic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS B13009985 7-Methylbenzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

7-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3

InChI Key

QRBMEWAEOHKXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NS2

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of 7 Methylbenzo D Isothiazole Systems

Reaction Mechanisms in Synthetic Transformations

The synthesis and functionalization of the 7-methylbenzo[d]isothiazole core involve a variety of reaction mechanisms, each with its own unique characteristics and pathways.

Exploration of Intramolecular Cyclizations

Intramolecular cyclization is a key strategy for the construction of fused heterocyclic systems containing the this compound moiety. These reactions often proceed through the formation of new carbon-nitrogen, carbon-sulfur, or nitrogen-sulfur bonds.

One notable example is the synthesis of pyrrole-fused benzosultams. The intramolecular cyclization of a pyrrole (B145914) substrate in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant like AgOAc, leads to the formation of compounds like Methyl 7-methylbenzo[d]pyrrolo[1,2-b]isothiazole-3-carboxylate 5,5-dioxide. rsc.org This reaction proceeds through a C-H activation mechanism, facilitated by the palladium catalyst, followed by the intramolecular formation of a new bond.

Another approach involves the metal-free oxidative cyclization of 2-amino-azaarenes with compounds like 2-phenoxyacetophenones to form complex heterocyclic structures. thieme-connect.com The proposed mechanism suggests an initial interaction between the reactants, followed by an intramolecular annulation to yield the final product. thieme-connect.com Microwave-assisted cyclization techniques have also been employed to accelerate the formation of the thiazole (B1198619) ring, offering enhanced reaction kinetics and high purity of the resulting 7-ethoxy-2-methylbenzo[d]isothiazole. smolecule.com

The synthesis of isothiazoles can also be achieved through a one-pot reaction involving the sequential formation of an imine, followed by intramolecular cyclization and aerial oxidation to form C-N and S-N bonds. researchgate.net Furthermore, heteroannulation reactions between α,β-alkynic hydrazones and potassium thiocyanate (B1210189) provide a pathway to N-iminoisothiazolium ylides through a [4+1]-type cycloaddition, forming C-S and S-N bonds without the need for a transition metal catalyst. researchgate.net

Mechanisms of Oxidative and Reductive Transformations

The this compound system can undergo both oxidative and reductive transformations, leading to a variety of functionalized derivatives.

Oxidative Transformations: The methyl group at the 7-position and the sulfur atom in the isothiazole (B42339) ring are common sites for oxidation. The methyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, 2-methylbenzo[d]thiazole-7-carbaldehyde (B166079) can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) in acidic conditions. The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. smolecule.comsmolecule.com A notable method for the selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides involves the use of Selectfluor. mdpi.com Oxidative S-N bond formation is another important transformation, often proceeding through radical or ionic mechanisms involving the interaction of sulfur and nitrogen-containing reagents with an oxidant. researchgate.net

Reductive Transformations: Reduction reactions can target different parts of the this compound molecule. The carboxylic acid group can be reduced to an alcohol or aldehyde. The isothiazole ring itself can be reduced, for example, using sodium borohydride (B1222165) or lithium aluminum hydride to produce reduced derivatives. smolecule.com In the case of 2-bromo-7-methylbenzo[d]isothiazole, reduction can lead to the formation of this compound. A palladium-catalyzed reductive coupling of aryl bromides with trimethylsilyldiazomethane, followed by desilicification, provides a method for methylation. ccspublishing.org.cn The reduction of 2-substituted 3-methylbenzothiazolium salts with sodium amalgam (Na:Hg) can lead to different dimeric products depending on the substituent at the 2-position. rsc.org For instance, 2-phenyl substituted species are reduced to 2,2′-bibenzo[d]thiazoles. rsc.org

Nucleophilic Substitution Pathways on the Benzothiazole (B30560) Ring

The benzothiazole ring in this compound derivatives is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The reactivity of the ring towards nucleophiles is influenced by the substituents present.

For instance, in 2-bromo-7-methylbenzo[d]thiazole (B3262834), the bromine atom at the 2-position is a good leaving group and can be readily substituted by nucleophiles such as amines, thiols, or alkoxides. This reactivity is in contrast to 4-bromo-2-methylbenzo[d]thiazole, where the bromine at the 4-position is less reactive towards nucleophilic substitution due to the electronic effects of the thiazole ring's electron-rich sulfur atom.

Nucleophilic substitution is also a key step in the synthesis of more complex derivatives. For example, 6-arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones can be prepared by the regioselective nucleophilic substitution of 5,6-dichloro-2-methylbenzo[d]thiazole-4,7-dione with appropriate arylamines. jst.go.jp Similarly, the synthesis of certain benzofuro[6,7-d]thiazole derivatives involves the nucleophilic substitution of a dichloro-benzothiazole-dione with alkyl cyanoacetate (B8463686). jst.go.jp

The following table summarizes some nucleophilic substitution reactions on the benzothiazole ring:

SubstrateNucleophileProductReference
2-Bromo-7-methylbenzo[d]thiazoleAmines, Thiols, Alkoxides2-Substituted-7-methylbenzo[d]thiazoles
5,6-Dichloro-2-methylbenzo[d]thiazole-4,7-dioneArylamines6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones jst.go.jp
5,6-Dichloro-2-methylbenzo[d]thiazole-4,7-dioneAlkyl cyanoacetateAlkyl 2-(5-chloro-2-methyl-4,7-dioxo-4,7-dihydrobenzo[d]thiazol-6-yl)-2-cyanoacetates jst.go.jp

Intramolecular Nucleophilic Addition and C-C Bond Cleavage Mechanisms

Intramolecular nucleophilic addition and carbon-carbon bond cleavage are important mechanistic steps in certain transformations of this compound systems.

A notable example of intramolecular nucleophilic addition is observed in the synthesis of 3-substituted aryl rsc.orgthieme-connect.comisothiazoles. This method involves heating the starting materials with a catalytic amount of p-toluenesulfonic acid, which facilitates an intramolecular nucleophilic addition to form the isothiazole ring. researchgate.net

Carbon-carbon bond cleavage can be a key step in more complex rearrangements and synthetic strategies. For instance, the synthesis of certain quinazolinones can proceed through a selective C-C bond cleavage of 1,3-diketones catalyzed by acids like camphorsulfonic acid. nih.gov While not directly involving this compound in this specific example, it highlights a mechanistic pathway that could be relevant in related heterocyclic syntheses. The transition-metal-catalyzed activation and cleavage of C-S bonds in thioesters is another area of active research, which can sometimes be accompanied by C-C bond cleavage. dicp.ac.cn

Selectivity in Chemical Reactions

Selectivity, particularly regioselectivity, is a critical aspect of the chemical reactions involving the this compound scaffold. Controlling the position of substitution or reaction is paramount for the synthesis of specific isomers with desired properties.

Regioselectivity Considerations

The regioselectivity of reactions on the this compound ring system is influenced by the electronic and steric properties of the existing substituents and the nature of the reagents.

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the activating or deactivating nature of the groups on the benzene (B151609) ring. The methyl group at the 7-position is an activating group and directs electrophiles to the ortho and para positions relative to it.

In nucleophilic substitution reactions, as discussed earlier, the position of substitution is highly dependent on the leaving group and the electronic characteristics of the ring. For example, the bromine at the 2-position of 2-bromo-7-methylbenzo[d]thiazole is more susceptible to nucleophilic attack than a bromine at the 4-position.

The synthesis of fused heterocyclic systems often presents significant regioselectivity challenges. For instance, the Cadogan reaction for the synthesis of carbazoles from nitroarenes can exhibit exclusive regioselectivity in certain cases, which is attributed to differences in the nucleophilicity of different positions on the BTD (benzothiadiazole) unit. acs.org

Ruthenium-catalyzed C-H amidation of 2-aryl benzothiazoles demonstrates excellent regioselectivity for the ortho-position of the 2-aryl ring. nih.gov Similarly, reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters allows for the selective synthesis of either benzo[d]imidazo[2,1-b]thiazoles or benzo rsc.orgthieme-connect.comthiazolo[3,2-a]pyrimidin-4-ones by choosing the appropriate catalyst system (Brønsted base vs. Lewis acid). beilstein-journals.org

The following table highlights examples of regioselective reactions:

Reaction TypeSubstrateReagent/CatalystProductRegioselectivityReference
Nucleophilic Substitution2-Bromo-7-methylbenzo[d]thiazole vs. 4-Bromo-2-methylbenzo[d]thiazoleNucleophile2-Substituted vs. 4-Substituted product2-position is more reactive
C-H Amidation2-Arylbenzo[d]thiazole[Ru(p-cymene)Cl₂]₂ / Acyl azideo-Amidated 2-arylbenzo[d]thiazoleOrtho to the thiazole ring nih.gov
Intermolecular Cyclization2-Aminobenzothiazole / β-ketoesterKOt-Bu/CBrCl₃Benzo[d]imidazo[2,1-b]thiazoleSelective formation of one isomer beilstein-journals.org
Intermolecular Cyclization2-Aminobenzothiazole / β-ketoesterIn(OTf)₃Benzo rsc.orgthieme-connect.comthiazolo[3,2-a]pyrimidin-4-oneSelective formation of the other regioisomer beilstein-journals.org
Reductive Cyclization (Cadogan)Nitroarene with BTD unitP(OEt)₃Fused carbazole (B46965)Exclusive regioselectivity acs.org

Diastereoselectivity in Multi-Step Syntheses

The generation of specific stereoisomers is a critical consideration in the synthesis of complex molecules. In the context of systems containing the this compound moiety, particularly its oxidized benzosultam form (benzo[d]isothiazole 1,1-dioxide), diastereoselectivity has been achieved in various transformations.

One notable example is the asymmetric organocatalytic cascade reaction used to produce complex polycyclic chromane-containing compounds. The synthesis involving a derivative of this compound 1,1-dioxide demonstrates the formation of specific diastereomers. For instance, the reaction to form (6S,6aR,12aR)-9-Methyl-6-phenyl-6a,12a-dihydro-6H,7H-benzo acs.orgisothiazolo[2,3-a]chromeno[3,2-e]pyridine 14,14-Dioxide proceeds with high stereocontrol, yielding a specific configuration out of multiple possibilities. acs.orgnih.gov

Furthermore, diastereoselectivity has been demonstrated in the functionalization of N-acylbenzosultams derived from benzo[d]isothiazole 1,1-dioxides. In these systems, the existing chiral scaffold directs the approach of reagents to a specific face of the molecule. The azidation of N-acylbenzosultams using trisylazide shows excellent diastereoselectivity, which is influenced by the steric bulk of substituents. clockss.org As the size of the R² group increases from methyl to tert-butyl, the diastereomeric selectivity (ds) of the azidation product improves significantly, highlighting the role of steric hindrance in directing the reaction pathway. clockss.org

ReactionSubstrate (R¹ Group)Substituent (R² Group)Diastereomeric Selectivity (ds)Yield (%)Reference
AzidationBenzyli-Bu96:477% clockss.org
AzidationBenzylt-Bu>98:296% clockss.org
Azidation-CH₂–CH=CH₂i-Bu>98:255% clockss.org
Azidation-CH₂–CH=CH₂t-Bu99:185% clockss.org

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic and steric nature of substituents on the benzo[d]isothiazole ring significantly influences the kinetics and thermodynamics of its reactions. The 7-methyl group, being electron-donating, affects the electron density of the aromatic system and can exert steric effects.

In the synthesis of benzo acs.orgthiazolo[2,3-c] Current time information in Bangalore, IN.mdpi.comtriazole derivatives from substituted disulfides, the nature of the substituent on the benzene ring has a pronounced effect on the reaction rate. mdpi.com Preliminary NMR studies revealed that a strong electron-withdrawing group, such as a trifluoromethyl group, significantly accelerates the conversion. This is attributed to the increased electrophilicity of the sulfur atom in the disulfide and the increased acidity of the triazole C-H bond involved in the cyclization. mdpi.com Conversely, an electron-donating group like the methoxy (B1213986) group slows down the reaction. mdpi.com By extension, the 7-methyl group, as an electron-donating substituent, would be expected to decrease the rate of similar electrophilic cyclization reactions compared to unsubstituted or electron-withdrawn analogues.

The position of the substituent is also critical. The bromine atom in 2-bromo-7-methylbenzo[d]thiazole is highly reactive towards nucleophilic substitution. However, it is suggested that steric hindrance from the adjacent methyl group at position 7 may slow the kinetics of such reactions compared to analogues where the substituent is more remote.

The influence of substituents on reaction yields, which can be related to both kinetic and thermodynamic factors, is also observed in the synthesis of related heterocyclic systems like 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides, where yields vary depending on the electronic and steric properties of the substituents. bohrium.com

Substituent on Benzene RingRelative PositionElectronic EffectInfluence on Reaction RateReference
-CF₃paraStrong Electron-WithdrawingIncreases rate significantly mdpi.com
-Cl, -Brmeta, paraElectron-WithdrawingIncreases rate mdpi.com
-H(Unsubstituted)NeutralBaseline mdpi.com
-OCH₃paraStrong Electron-DonatingDecreases rate mdpi.com
-CH₃ (Inferred)metaWeak Electron-DonatingExpected to decrease rate mdpi.com

Free Radical Mechanisms in Oxidative Processes

Oxidative processes involving benzo[d]isothiazole derivatives can proceed through free radical mechanisms. Evidence for such pathways comes from radical trapping experiments and the direct observation of radical species.

In the oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides using Selectfluor, the involvement of a free radical mechanism was investigated. The addition of the radical scavenger TEMPO to the reaction mixture resulted in the complete suppression of product formation, strongly suggesting that the reaction proceeds via a free-radical pathway. nih.gov

Similarly, the hydroxyalkylation of benzothiazoles with alcohols, mediated by potassium persulfate (K₂S₂O₈), is understood to occur through a radical mechanism. The persulfate ion thermally decomposes to form sulfate (B86663) radical anions (SO₄•⁻), which then abstract a hydrogen atom from the alcohol to generate a hydroxyalkyl radical. This radical subsequently attacks the benzothiazole ring in a C-H functionalization process. acs.org

Furthermore, stable radical anions of benzo[d]isothiazole derivatives have been generated and characterized. In a study involving 2,2′-azobis(6-methylbenzothiazole) (L²), its reaction with a ruthenium-hydride precursor led to the formation of a stable azo anion radical complex, [RuII(L²•⁻)(Cl)(CO)(PPh₃)₂]. bohrium.com The presence of the radical anion (L²•⁻) was confirmed by several methods, including Evans method NMR spectroscopy, which indicated a magnetic moment consistent with a radical species (S=1/2), and by the observation of a free radical signal in the EPR spectrum. bohrium.com This demonstrates the capacity of the substituted benzothiazole system to stabilize a radical electron.

System/ReactionMethod of InvestigationObservationConclusionReference
Oxidation of benzo[d]isothiazol-3(2H)-onesRadical TrappingReaction inhibited by TEMPOReaction proceeds via a free-radical mechanism nih.gov
Hydroxyalkylation of benzothiazolesReagent (K₂S₂O₈)K₂S₂O₈ is a known radical initiatorMechanism involves sulfate and hydroxyalkyl radicals acs.org
Ruthenium complex with 2,2′-azobis(6-methylbenzothiazole)Magnetic Moment Measurement (Evans Method)µeff = 1.78 B.M.Consistent with one unpaired electron (S=1/2) bohrium.com
Ruthenium complex with 2,2′-azobis(6-methylbenzothiazole)EPR SpectroscopyFree radical signal observed (g ≈ 2.0)Direct evidence of the radical anion species bohrium.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Methylbenzo D Isothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 7-Methylbenzo[d]isothiazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR provides the primary framework for structural analysis.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the three protons on the aromatic ring and a characteristic singlet for the methyl group protons at the C7 position. In a closely related derivative, 2-(2-(4-methoxybenzylidene)hydrazinyl)-7-methylbenzo[d]thiazole, the signal for the 7-methyl group protons appears as a singlet at δ 2.53 ppm, providing a key diagnostic marker for this substitution pattern nih.gov.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound would display signals for the eight carbon atoms of the bicyclic structure and the methyl group carbon. The chemical shifts would differentiate between the quaternary carbons and those bonded to hydrogen.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the sequence of protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and confirming the position of the methyl group by showing a correlation from the methyl protons to the C7 carbon and adjacent carbons.

While complete spectral data for the parent this compound is not detailed in the provided search results, analysis of its derivatives provides key insights.

Table 1: Partial ¹H NMR Data for a 7-Methylbenzo[d]thiazole (B3258459) Derivative
CompoundFunctional GroupChemical Shift (δ ppm)SolventCitation
2-(2-(4-Methoxybenzylidene)hydrazinyl)-7-methylbenzo[d]thiazole7-CH₃2.53 (s)CDCl₃ nih.gov

NMR spectroscopy is a powerful method for real-time monitoring of chemical reactions, allowing for the determination of kinetic parameters and mechanistic insights. nih.govscielo.org.za By acquiring spectra at regular intervals, the change in concentration of reactants, intermediates, and products can be tracked by integrating their characteristic NMR signals. scielo.org.za

For this compound, this technique could be applied to:

Monitor Synthesis: The formation of the compound could be followed by observing the appearance and increase in the intensity of the singlet corresponding to the 7-methyl protons.

Analyze Derivatization Reactions: When this compound is used as a reactant, the rate of its consumption can be measured by the decrease in its specific signals, while the growth of product signals is simultaneously monitored.

These kinetic 2D NMR spectra correlate a high-resolution spectral dimension with a time-dependent axis, providing a comprehensive view of the reaction dynamics. nih.gov Although a powerful tool, specific NMR kinetic studies involving this compound have not been reported in the available literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

For the this compound scaffold, characteristic vibrations would include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N Stretching: These vibrations from the heterocyclic and benzene rings appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending modes for the aromatic and methyl C-H bonds are found in the lower frequency regions of the spectrum.

C-S Vibrations: These are generally weaker and appear in the fingerprint region.

Table 2: Key FT-IR Vibrational Bands for Benzothiazole (B30560) Derivatives
Vibrational ModeExpected Wavenumber (cm⁻¹)NotesCitation
N-H Stretching3328Observed in a hydrazinyl derivative. nih.gov
Aromatic C-H Stretching>3000Characteristic of the benzene ring. acgpubs.org
C=N Stretching (Imine)1624Observed in a hydrazone derivative. nih.gov
C=C/C=N Stretching (Ring)1400-1650Vibrations of the benzothiazole core. researchgate.net

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The conjugated π-system of the benzothiazole core allows it to absorb ultraviolet or visible light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

UV-Visible Absorption: The UV-Vis spectrum of this compound would be expected to show distinct absorption bands characteristic of the benzothiazole chromophore. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of substituents. Studies on related benzothiazole derivatives show intense charge-transfer absorption bands in the UV-visible region. researchgate.net

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. researchgate.net

While the general behavior of the benzothiazole class of compounds suggests that this compound would be spectroscopically active in this range, specific absorption and emission data for this compound are not available in the cited literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a primary technique for determining the molecular weight of a compound and studying its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula.

For this compound (C₈H₇NS), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) to the calculated exact mass with a high degree of precision (typically within 5 ppm). While HRMS has been used to confirm the structures of various thiazole (B1198619) derivatives nih.gov, the specific mass spectrum for this compound is not detailed in the search results.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Metal-Ligand Interactions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.net

As a stable, closed-shell molecule, this compound is diamagnetic and would not produce an ESR signal. However, ESR spectroscopy would be a valuable tool under specific circumstances:

Radical Ion Formation: If the molecule were to be oxidized or reduced to form a radical cation or anion, ESR would be able to characterize the resulting paramagnetic species.

Metal-Ligand Interactions: If this compound were used as a ligand to form a complex with a paramagnetic transition metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), ESR could provide detailed information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding. nih.gov

No ESR studies involving this compound or its complexes have been reported in the provided search results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical tool provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's structure-property relationships. For this compound and its derivatives, X-ray crystallography offers unambiguous structural confirmation and insights into crystal packing phenomena.

Table 1: Illustrative Crystallographic Data for a Substituted Benzothiazole Derivative mdpi.com

Crystal Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.513(3)
b (Å) 12.021(4)
c (Å) 12.541(4)
β (°) 113.45(3)
Volume (ų) 1452.1(8)
Z 4

Note: This data is for N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide and serves as a representative example.

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective analytical method for the separation, identification, and quantification of compounds in complex mixtures. nih.govescholarship.org This technique is particularly well-suited for the analysis of this compound and related environmental contaminants. nih.govmac-mod.com The methodology combines the powerful separation capabilities of HPLC with the definitive mass analysis of tandem MS. nih.gov

In a typical workflow, the sample is injected into the HPLC system, where the analytes are separated on a chromatographic column, commonly a reversed-phase C8 or C18 column. mac-mod.com The separation is based on the differential partitioning of the analytes between the mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic acid) and the stationary phase. mac-mod.comnih.gov The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for benzisothiazole derivatives, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.govsemanticscholar.org

The first mass analyzer (Q1) selects the precursor ion of the target analyte (e.g., m/z 150 for 2-Methylbenzothiazole). mac-mod.com This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (ng/mL). nih.govsemanticscholar.orgnih.gov

Table 2: Typical HPLC-MS/MS Parameters for Benzothiazole Derivative Analysis mac-mod.comsemanticscholar.org

Parameter Value
HPLC Column ACE 3 C8 (50 x 2.1 mm) or equivalent
Mobile Phase A: 0.1% formic acid in H₂O
B: 0.1% formic acid in MeCN
Flow Rate 0.12 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 150 (for 2-Methylbenzothiazole)
Product Ions (m/z) 109, 65 (for 2-Methylbenzothiazole)

Magnetic Moment Measurements for Metal Complexes

While this compound is itself a diamagnetic organic molecule, it can function as a ligand to form coordination complexes with paramagnetic metal ions. The study of the magnetic properties of these complexes provides deep insights into the electronic structure, oxidation state, and spin state of the central metal ion. scribd.comlibretexts.orglibretexts.org Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), a key parameter that reflects the number of unpaired electrons in the complex. scribd.com

The magnetic moment is a combination of contributions from the electron spin and orbital angular momentum. scribd.com For many first-row transition metal complexes, the orbital contribution is quenched, and the magnetic moment can be approximated by the "spin-only" formula: μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. scribd.com By comparing the experimentally measured magnetic moment with the theoretical spin-only value, chemists can deduce the number of unpaired electrons. This information is critical for determining whether a complex is high-spin or low-spin, which in turn reflects the ligand field strength of this compound. For example, studies on complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from 2-aminobenzothiazole have used magnetic moment data to suggest octahedral geometries. rdd.edu.iq Similarly, the magnetic moment of a Mn(II) complex with a thiazoylazo dye ligand was 5.82 B.M., indicating a high-spin d⁵ configuration consistent with an octahedral geometry. scirp.org

Table 3: Theoretical Spin-Only Magnetic Moments (μ_so) for Common Metal Ions

Metal Ion dⁿ Configuration No. of Unpaired Electrons (n) (High-Spin) μ_so (Bohr Magnetons, B.M.)
Ti³⁺ 1 1.73
V³⁺ 2 2.83
Cr³⁺ 3 3.87
Mn²⁺ d⁵ 5 5.92
Fe³⁺ d⁵ 5 5.92
Fe²⁺ d⁶ 4 4.90
Co²⁺ d⁷ 3 3.87
Ni²⁺ d⁸ 2 2.83
Cu²⁺ d⁹ 1 1.73

Computational Chemistry and Theoretical Modeling of 7 Methylbenzo D Isothiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 7-Methylbenzo[d]isothiazole. These calculations offer a detailed view of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For benzo[d]isothiazole derivatives, calculations are often performed using functionals like B3LYP with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com The process involves finding the minimum energy conformation on the potential energy surface. shd-pub.org.rs

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole (B30560) System (Note: Data is illustrative for a related benzothiazole derivative as specific data for this compound is not available in the cited literature.)

Parameter Bond/Angle Calculated Value
Bond Length C-S 1.76 Å
C-N 1.38 Å
C-C (aromatic) 1.39 - 1.41 Å
Bond Angle C-S-C 89.5°
C-N-C 109.5°
C-C-C (aromatic) 119.5 - 120.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com

For a series of studied benzothiazoles, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The introduction of different substituent groups can modulate this energy gap. While the specific HOMO-LUMO gap for this compound is not reported in the provided search results, it is expected to be within a similar range, with the methyl group acting as a weak electron-donating group which might slightly alter the energies of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzothiazole Derivative (Note: Data is illustrative for a related benzothiazole derivative as specific data for this compound is not available in the cited literature.)

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -1.90
HOMO-LUMO Gap (ΔE) 4.60

Charge Distribution Analysis (e.g., Hirshfeld Charges)

Charge distribution analysis provides insight into how electrons are distributed across a molecule. Hirshfeld charge analysis is a method to partition the electron density among the atoms, giving an indication of the local electronic character. mdpi.com This information is valuable for understanding intermolecular interactions and the reactive sites of a molecule. For related heterocyclic systems, Hirshfeld surface analysis has been used to investigate non-covalent interactions. mdpi.com While specific Hirshfeld charge values for this compound are not available, it is anticipated that the nitrogen and sulfur atoms would exhibit negative charges due to their higher electronegativity, while the carbon and hydrogen atoms would carry positive charges.

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. mdpi.com Theoretical calculations of 1H and 13C NMR chemical shifts for benzothiazole derivatives have shown good agreement with experimental data. mdpi.com

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and their corresponding absorption wavelengths. mdpi.com The calculated absorption spectra for benzothiazole derivatives have been shown to be consistent with experimental measurements. mdpi.com

Table 3: Representative Predicted Spectroscopic Data for a Benzothiazole Derivative (Note: Data is illustrative for a related benzothiazole derivative as specific data for this compound is not available in the cited literature.)

Spectroscopy Parameter Predicted Value
1H NMR Chemical Shift (aromatic) 7.2 - 8.1 ppm
13C NMR Chemical Shift (aromatic) 110 - 155 ppm
UV-Vis λmax ~320 nm

Analysis of Polarizability and Hyperpolarizability

Polarizability and hyperpolarizability are measures of how the electron cloud of a molecule is distorted by an external electric field. These properties are important for understanding the nonlinear optical (NLO) response of a molecule. Computational studies on benzothiazole derivatives have shown that the introduction of certain substituents can significantly enhance the hyperpolarizability, making them potential candidates for NLO materials. mdpi.com While specific values for this compound are not available, the presence of the fused aromatic system suggests it will have a notable polarizability.

Table 4: Representative Calculated Polarizability and Hyperpolarizability for a Benzothiazole Derivative (Note: Data is illustrative for a related benzothiazole derivative as specific data for this compound is not available in the cited literature.)

Property Calculated Value (a.u.)
Polarizability (α) ~150
First Hyperpolarizability (β) ~500

Molecular Modeling Studies for Intermolecular Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to study how a molecule interacts with other molecules, including proteins or other small molecules. mdpi.com These studies are crucial for understanding the biological activity and material properties of a compound. For benzothiazole derivatives, molecular docking studies have been performed to investigate their binding patterns with target proteins. mdpi.com Such studies can reveal key intermolecular interactions like hydrogen bonds and hydrophobic interactions that are essential for molecular recognition and binding affinity. While specific molecular modeling studies on this compound are not detailed in the provided search results, the general principles of intermolecular interactions in related heterocyclic systems are well-established.

Theoretical Insights into Reactivity and Selectivity

Theoretical studies on the reactivity and selectivity of molecules often involve the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity descriptors. youtube.comwikipedia.orgmdpi.com For the broader class of benzothiazoles, DFT calculations have been used to determine these parameters, offering predictions on the most likely sites for electrophilic and nucleophilic attack. scirp.org For instance, studies on benzothiazole derivatives have shown that substitutions on the ring system can significantly alter the energy gap between the HOMO and LUMO, thereby influencing the molecule's reactivity. shd-pub.org.rsmdpi.com

Unfortunately, no specific studies were found that have performed these calculations for this compound. Therefore, data on its specific reactivity indices, such as electrophilicity, nucleophilicity, and local reactivity descriptors (e.g., Fukui functions), are not available in the current body of scientific literature.

Computational Analysis of Metal-Ligand Interactions

The interaction of heterocyclic compounds with metal ions is a critical area of research, with applications in catalysis and materials science. Computational methods are frequently used to model these interactions, providing information on the geometry and stability of the resulting metal complexes. researchgate.netresearchgate.net

Binding energy calculations, typically performed using DFT, quantify the strength of the interaction between a ligand and a metal center. researchgate.net These calculations are crucial for understanding the stability of metal complexes. While there are studies on the metal complexes of various thiazole (B1198619) and benzothiazole derivatives, nih.gov specific binding energy data for complexes involving this compound as a ligand could not be located.

Table 1: Hypothetical Binding Energy Data for this compound Metal Complexes No experimental or theoretical data is available in the reviewed literature for the binding energies of this compound with various metal ions. A representative table would require specific computational studies that have not yet been published.

Metal IonCoordination Site(s)Calculated Binding Energy (kcal/mol)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

The three-dimensional arrangement of atoms in a metal complex, including bond lengths and angles, is fundamental to its properties. scispace.com Geometry optimization is a standard computational procedure to predict these structures. researchgate.net Research on related heterocyclic systems has demonstrated the utility of these methods in visualizing how ligands coordinate to metal centers. mdpi.com However, there are no published geometric projections or optimized structures for metal complexes specifically containing the this compound ligand.

Table 2: Hypothetical Geometric Parameters of a this compound Metal Complex Specific geometric parameters for metal complexes of this compound are not available in the scientific literature. A detailed table would necessitate dedicated computational modeling of such a complex.

ParameterValue
Metal-Ligand Bond Length (Å)Data Not Available
Coordination Angle (°)Data Not Available
Dihedral Angle (°)Data Not Available

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new molecules. researchgate.netresearchgate.net Numerous QSAR studies have been performed on diverse sets of benzothiazole and isothiazole (B42339) derivatives to understand the structural requirements for various biological activities. nih.govnih.gov These studies often identify key molecular descriptors that influence a compound's efficacy.

Despite the extensive application of QSAR to related heterocyclic systems, a specific SAR study focused on this compound and its derivatives was not found in the reviewed literature. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which does not appear to have been published.

Applications of 7 Methylbenzo D Isothiazole and Its Derivatives in Materials Science and Chemical Sensing

Optoelectronic Materials Development

The development of organic optoelectronic materials is a rapidly advancing field, with a continuous demand for novel molecular structures that can enhance the performance of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Derivatives of benzo[d]isothiazole, including the 7-methyl substituted variant, offer a promising platform for the design of such materials due to their tunable electronic and photophysical properties.

Luminescent Properties and Fluorophore Design

The design of efficient fluorophores is fundamental to the advancement of various optical technologies. Thiazole (B1198619) and its fused derivatives, like benzothiazoles, are known for their significant luminescent properties. encyclopedia.pub These compounds can serve as the core of fluorescent dyes and are integral to the development of materials for organic light-emitting diodes (OLEDs) and fluorescent probes. encyclopedia.pubrsc.org The fluorescence in these molecules often arises from intramolecular charge transfer (ICT) states, which can be modulated by the introduction of electron-donating or electron-withdrawing groups.

For instance, analogues of Thiazole Orange (TO), which contain a benzothiazole (B30560) unit, exhibit low fluorescence in solution but become strongly fluorescent upon binding to DNA, a phenomenon attributed to the restriction of rotation around the methine bridge. beilstein-journals.orgnih.gov This highlights the sensitivity of the fluorescence to the molecular environment. The photophysical properties of halogen-containing TO analogues have been studied, showing that fluorination can lead to reduced aggregation and improved photostability. beilstein-journals.orgnih.gov

Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system, are also widely used as building blocks for fluorescent probes due to their inherent fluorescence and electron-accepting nature. acs.org The strategic functionalization of these cores allows for the creation of fluorophores with tailored absorption and emission characteristics. For example, tricyclic lactones based on 4-hydroxy-1,3-thiazoles exhibit solid-state fluorescence, with emission colors ranging from violet-blue to green-yellow depending on the substituents. thieme-connect.com

While specific data for 7-methylbenzo[d]isothiazole is limited, the general principles of fluorophore design based on the benzothiazole scaffold suggest that the methyl group at the 7-position would act as a weak electron-donating group, influencing the ICT character and thus the luminescent properties. The table below summarizes the photophysical properties of some relevant thiazole derivatives.

Compound/Derivative ClassAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ_F)Solvent/MediumReference
Thiazole Orange Analogues502–519--Methanol nih.gov
Tricyclic Lactones (Type 5)Bathochromic shiftStronger than Type 40.61 - 0.83DMSO thieme-connect.com
((E)-1-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)naphthalen-2-ol)-Fluorescence enhancement with Cu2+ and Ag+-- bohrium.com

Applications in Organic Light-Emitting Devices (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive and charge-transporting layers. Benzothiazole derivatives have been explored for their potential in OLEDs. rsc.org The combination of phosphorescent dyes as sensitizers co-doped with a fluorescent emitter has been a successful strategy in developing highly efficient OLEDs. encyclopedia.pub

The development of new host materials is also critical. Carbazole (B46965) derivatives, for example, are widely used due to their good charge carrier injection and transfer characteristics. encyclopedia.pub The strategic placement of substituents on the carbazole core can fine-tune the material's properties for use as hosts for phosphorescent emitters.

OLED Device with DerivativeMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE, %)Turn-on Voltage (V)Reference
(4-tfmptp)2Ir(3-iqca) based91.4-31.4- researchgate.net
Food Azo Dye based8.206.954.892.69 ambeed.com

Utility in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components in the development of flexible and low-cost electronics. The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used in the active layer. Thiophene-based oligomers and polymers have been extensively studied for this purpose. mit.edu

The introduction of heteroatoms like sulfur and nitrogen in the conjugated backbone can significantly influence the electronic properties and solid-state packing of the material, which in turn affects the charge transport. Thienoacenes, which incorporate thiophene (B33073) rings into an acene structure, have shown good stability and high carrier mobility. sigmaaldrich.com For instance, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have demonstrated excellent p-channel semiconductor performance with high mobility. sigmaaldrich.com

While there is a lack of specific OFET data for this compound, the broader class of thiazole-containing polymers has been investigated for use in field-effect transistors. encyclopedia.pub The design of such materials often focuses on creating a planar and extended π-conjugated system to facilitate intermolecular charge hopping. The on/off current ratio is another critical parameter for OFETs, indicating the switching capability of the device.

OFET with DerivativeCarrier Mobility (cm²/Vs)On/Off RatioSubstrate/DielectricReference
Ethyl-substituted sexithiophene1.110⁴- mit.edu
DNTT single crystalup to 8.3-- sigmaaldrich.com
C8-BTBT (inkjet printed)up to 31.3-- sigmaaldrich.com
Tetrathiafulvalene analogue (37)1.0-Single-crystal device nih.gov
Tetrathiafulvalene analogue (38)1.4-Single-crystal device nih.gov

Role in Solar Cell Technologies

The search for efficient and cost-effective materials for organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs) is a major area of research. The power conversion efficiency (PCE) of these devices is dependent on factors such as the absorption spectrum of the photoactive material and the energy levels of the donor and acceptor components.

Derivatives of 2,1,3-benzothiadiazole (BTD) have been utilized in the design of materials for solar cells. acs.org In DSSCs, organic dyes containing a donor-π-acceptor (D-π-A) structure are commonly employed. The benzothiadiazole moiety can act as an auxiliary acceptor in these dyes. For instance, novel D-A-π-A1 type organic sensitizers incorporating a benzo[d] nih.govmdpi.comchemisgroup.usthiadiazole unit have been synthesized and tested in DSSCs, achieving power conversion efficiencies of up to 5.17%. mdpi.com The introduction of a 2-methylbenzo[d]thiazole (DBT) unit as an internal acceptor in D-A-π-A dyes has also been computationally studied, suggesting its potential to influence the photophysical properties favorably for DSSC applications. acs.org

While direct application of this compound in solar cells is not extensively documented, the principles of molecular design for organic sensitizers suggest that its derivatives could be tailored to have suitable optical and electrochemical properties for photovoltaic applications.

Solar Cell with DerivativePower Conversion Efficiency (PCE, %)Open-circuit Voltage (Voc, V)Short-circuit Current (Jsc, mA/cm²)Fill Factor (FF)Reference
KEA321 (benzo[d] nih.govmdpi.comchemisgroup.usthiadiazole based)5.17--- mdpi.com
Phenothiazine-based DSSC---- nih.gov

Chemical Sensor Development

The development of chemosensors for the selective and sensitive detection of various analytes is of great importance in environmental monitoring, clinical diagnostics, and industrial process control. Organic chromo-fluorogenic chemosensors, which signal the presence of an analyte through a change in color or fluorescence, are particularly attractive due to their potential for real-time and visual detection.

Design Principles for Chemo-sensors

The design of an effective chemosensor involves the integration of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (chromophore or fluorophore) that transduces the binding event into a detectable optical signal. nih.govmdpi.com The benzo[d]isothiazole scaffold and its derivatives can function as both the signaling unit and part of the receptor, owing to their inherent fluorescence and the presence of heteroatoms that can coordinate with metal ions.

A key design strategy is to create a system where the binding of an analyte perturbs the electronic structure of the fluorophore, leading to a change in its photophysical properties. This can manifest as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in the emission wavelength. For example, a novel Schiff base chemosensor, ((E)-1-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)naphthalen-2-ol), has been synthesized for the detection of Cu²⁺ and Ag⁺ ions. bohrium.com This sensor exhibits a fluorescence enhancement upon binding to these ions, with very low detection limits of 0.0016 μM for Cu²⁺ and 0.00389 μM for Ag⁺. bohrium.com

Another benzothiazole-based chemosensor has been developed for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov This sensor shows a "turn-on" fluorescence response for Zn²⁺ and a "turn-off" response for Cu²⁺ and Ni²⁺, with detection limits in the parts-per-million (ppm) range. nih.gov The selectivity of these sensors is a critical aspect of their design, often achieved by tailoring the geometry and electronic properties of the binding pocket to favor interaction with a specific ion.

The table below presents data for chemosensors based on derivatives of benzothiazole and related structures.

Chemosensor (based on)Target Analyte(s)Detection LimitSensing MechanismReference
((E)-1-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)naphthalen-2-ol)Cu²⁺0.0016 μMFluorescence enhancement bohrium.com
((E)-1-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)naphthalen-2-ol)Ag⁺0.00389 μMFluorescence enhancement bohrium.com
Benzothiazole derivativeZn²⁺0.25 ppmRatiometric turn-on nih.gov
Benzothiazole derivativeCu²⁺0.34 ppmTurn-off nih.gov
Benzothiazole derivativeNi²⁺0.30 ppmTurn-off nih.gov
Naphthyl thiourea (B124793) derivativeAg⁺3.82 μMFluorescence turn-on mdpi.com
Benzofuran-2-boronic acidPd²⁺9.8 nMTurn-on chemisgroup.us

Sensing Mechanisms via Spectroscopic Changes

The inherent photophysical properties of the benzisothiazole core make its derivatives excellent candidates for chemosensors. The sensing mechanism is predicated on the interaction between the sensor molecule and a target analyte, which induces a measurable alteration in the spectroscopic signature of the system, such as a change in color (absorption) or fluorescence.

Derivatives of the closely related benzothiazole, such as thiazole orange, exemplify this principle. Thiazole orange itself is largely non-fluorescent in solution but exhibits a dramatic increase in fluorescence quantum yield upon binding to the minor groove of DNA. smolecule.com This "light-up" phenomenon is a hallmark of an effective fluorescent sensor. The interaction with the analyte restricts the intramolecular rotation within the dye molecule, preventing non-radiative decay pathways and forcing the excited state to relax via fluorescence.

Similarly, styryl dyes incorporating a benzodithia-18-crown-6 fragment show noticeable hypsochromic (blue) shifts in their UV-VIS absorption spectra upon complexation with metal cations like Ag⁺ and Hg²⁺. acs.org These shifts are also reflected in their resonance Raman spectra, where changes in vibrational modes indicate structural alterations upon ion binding. acs.org This principle allows for the detection and quantification of specific metal ions through straightforward spectroscopic measurements. For this compound derivatives, the nitrogen and sulfur atoms in the heterocyclic ring can act as binding sites for analytes, leading to changes in the conjugated π-system and resulting in a detectable spectroscopic response.

Table 1: Examples of Spectroscopic Changes in Thiazole-Based Sensors

Sensor Type Analyte Spectroscopic Change Mechanism of Action
Thiazole Orange Analogues dsDNA Strong fluorescence enhancement Intercalation/groove binding restricts intramolecular motion. smolecule.com
Styryl-Benzodithiacrown Dyes Metal Cations (Hg²⁺, Ag⁺) Hypsochromic shift in UV-VIS absorption Complexation with the crown ether moiety alters the electronic structure of the chromophore. acs.org

Host-Guest Complexation for Enhanced Sensing Performance (e.g., with Cyclodextrins)

To improve the performance of molecular sensors in aqueous environments, host-guest chemistry is often employed. Cyclodextrins, a family of cyclic oligosaccharides, are common hosts. They possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar "guest" molecules, such as this compound. ontosight.ai

This encapsulation, or host-guest complexation, can significantly enhance sensing capabilities in several ways:

Increased Solubility: Many organic sensors are poorly soluble in water. Complexation with a cyclodextrin (B1172386) can increase their aqueous solubility, making them more effective for biological or environmental sensing. ontosight.ai

Signal Amplification: The defined microenvironment of the cyclodextrin cavity can alter the photophysical properties of the guest molecule. ontosight.ai This can lead to a more pronounced change in fluorescence or absorption upon analyte binding, thereby amplifying the sensor's signal.

Enhanced Selectivity: The size and shape of the cyclodextrin cavity can provide an additional layer of recognition, potentially favoring the binding of specific analytes and improving the sensor's selectivity.

Research has demonstrated that forming inclusion complexes between guest molecules containing nitrogen and sulfur—structural features of benzisothiazoles—and β-cyclodextrin can be used to develop novel functional materials. ontosight.ai The formation of these complexes is driven by favorable hydrophobic and van der Waals interactions within the nonpolar cavity of the cyclodextrin. ontosight.ai This strategy isolates the guest molecule, modifying its properties in a way that can be harnessed for superior sensing performance.

Table 2: Principles of Cyclodextrin-Enhanced Sensing

Feature Description Benefit for Sensing
Structure Hydrophilic exterior, hydrophobic interior cavity Solubilizes hydrophobic sensor molecules in aqueous media.
Encapsulation Forms a non-covalent inclusion complex with a guest molecule. Protects the sensor, modifies its photophysical properties.

| Interaction | Driven by hydrophobic and van der Waals forces. | Leads to a stable complex that can enhance signal and selectivity. |

Advanced Functional Materials

The robust and versatile nature of the this compound structure makes it a valuable building block for a variety of advanced functional materials.

Applications in Polymer Chemistry

Heterocyclic compounds are integral to the design of functional polymers. Benzisothiazole derivatives, including this compound, are explored as monomers for creating polymers with specific thermal, electronic, or optical properties. smolecule.comgoogle.com The rigid, aromatic benzisothiazole unit can be incorporated into a polymer backbone to enhance its stability and introduce electronic functionality.

For instance, benzo[d]isothiazole-3(2H)-thione 1,1-dioxide has been investigated as a monomer for synthesizing functional polymers. smolecule.com The ability of the epoxy group in related compounds like 1,2-benzisothiazole (B1215175), 3-(oxiranylmethoxy)- to undergo ring-opening reactions allows for the formation of cross-linked polymers. google.com Processes like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which utilize photoredox catalysts, offer precise control over the synthesis of polymers from monomers that may include benzisothiazole groups. researchgate.net Such polymers have potential applications in electronics, where conjugated backbones are essential for charge transport.

Role in Dye Chemistry and Pigment Development

The benzisothiazole ring system is an effective chromophore, the part of a molecule responsible for its color. By coupling diazotized benzisothiazole amines with various aromatic compounds, a wide range of azo dyes can be synthesized. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net These dyes often exhibit deep colors and good fastness properties, making them suitable for dyeing synthetic fabrics like polyester. nih.govacs.org

Research has focused on synthesizing series of benzisothiazole-based azo disperse dyes with features designed to enhance their performance, such as high resistance to alkaline treatments and peroxide bleaching. rsc.orgresearchgate.netresearchgate.net The specific substituents on the benzisothiazole ring and the coupling component can be tuned to achieve desired colors, ranging from greenish to purplish-blue, and to improve properties like light and wash fastness. nih.govresearchgate.net The absorption maxima (λ_max) of these dyes, which determine their color, are influenced by the electronic nature of the substituents and the polarity of the solvent. acs.orgresearchgate.net

Table 3: Photophysical Properties of Benzisothiazole-Azo Dyes in Acetone

Dye Compound Coupling Component Type λ_max (nm) in Acetone Observed Hue
D1 N,N-bis(2-methoxyethyl)aniline derivative 586 Blue researchgate.net
D4 N-ethyl-N-benzylaniline derivative 592 Bluish-green researchgate.net
D7 N,N-diethylaniline derivative 588 Blue researchgate.net
D10 N-ethyl-N-phenylaniline derivative 568 Greenish-blue researchgate.net

(Data synthesized from a study on 3-amino-5-nitro-2,1-benzoisothiazole derivatives) researchgate.net

Photographic Inducers

Certain heterocyclic dyes have historically been important in the photographic industry. They function as spectral sensitizers or inducers. The well-known dye thiazole orange, for example, was originally developed for photographic applications. rsc.org In this context, such dyes are adsorbed onto the surface of silver halide crystals in the photographic emulsion. Their function is to absorb light at wavelengths where the silver halide is not sensitive (e.g., green and red light) and transfer the absorbed energy to the crystal, inducing the formation of a latent image. This process effectively extends the spectral sensitivity of the photographic film, allowing for full-color photography. The benzisothiazole core, as a key component of many dyes, has the structural prerequisites to serve in such applications.

Catalytic Applications in Organic Transformations

The unique electronic and structural features of the benzisothiazole ring suggest its utility in catalysis. The sulfur and nitrogen heteroatoms can act as coordination sites for metal centers, making benzisothiazole derivatives potential ligands in transition-metal-catalyzed reactions. While specific catalytic cycles involving this compound are not widely documented, the broader class of isothiazoles and benzisothiazoles plays several roles in organic synthesis.

They can be employed as precursors or intermediates in multi-step syntheses. acs.org For example, 3-substituted 1,2-benzisothiazole 1,1-dioxides are versatile starting materials for creating new ring systems. acs.orgcrdeepjournal.org Furthermore, phase-transfer catalysis (PTC) is a powerful technique in organic synthesis, and heterocyclic compounds are often used as catalysts or are synthesized using this method. tennessee.edu The synthesis of derivatives like 3-(cyclopropylethynyl)benzisothiazole 1,1-dioxide, a potential non-nucleoside reverse transcriptase inhibitor, highlights the role of the benzisothiazole core as a stable scaffold upon which complex, biologically active molecules can be built using organometallic reagents.

Future Directions and Emerging Research Avenues for 7 Methylbenzo D Isothiazole Chemistry

Development of Novel Green Chemistry Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For the benzo[d]isothiazole scaffold, several green chemistry approaches have been proposed that could potentially be adapted for the synthesis of 7-methyl derivatives. These methods prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents.

Key green strategies applicable to benzo[d]isothiazole synthesis include:

Metal-Free Synthesis: A significant advancement is the development of metal-free synthetic routes, which avoid the use of heavy metal catalysts that are often toxic and difficult to remove from the final product. One such method involves the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur through oxidative N-S/C-S bond formation. arkat-usa.org While this reaction requires high temperatures, it eliminates the need for metal catalysts.

Solvent-Free (Neat) Reactions: Research on the synthesis of simpler isothiazoles has demonstrated the feasibility of neat reactions, which are conducted without a solvent. rsc.org An ammonium (B1175870) thiocyanate-promoted, eco-friendly neat synthesis of isothiazoles has been developed, offering a rapid and simple alternative to traditional solvent-based methods. rsc.org Adapting this solvent-free concept to the synthesis of the fused benzo[d]isothiazole system could significantly improve the environmental profile of the process.

Use of Greener Solvents: When solvents are necessary, the use of water or other environmentally benign solvents is preferred. While many organic reactions are not traditionally compatible with water, advancements in catalyst design and reaction conditions are making aqueous synthesis more viable.

Future research in this area would focus on adapting these general green methodologies specifically for 7-Methylbenzo[d]isothiazole, likely starting from a substituted precursor such as a methyl-substituted ortho-haloarylamidine. The challenge lies in optimizing reaction conditions to achieve high yields and purity while adhering to green chemistry principles.

Exploration of Unconventional Derivatization Strategies and Scaffold Modification

Beyond its initial synthesis, the functionalization of the this compound scaffold is crucial for exploring its potential applications. While specific research on unconventional derivatization of this particular molecule is limited, general strategies for modifying the broader benzo[d]isothiazole core can be considered.

Future exploration could involve:

C-H Activation: Direct C-H activation is a powerful tool in modern organic synthesis that allows for the modification of a molecule's carbon-hydrogen bonds without requiring pre-functionalized starting materials. Applying C-H activation techniques to the this compound core could enable the introduction of new functional groups at various positions on the benzene (B151609) ring, leading to novel derivatives that would be difficult to access through traditional methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for forging new chemical bonds. This strategy could be employed to introduce complex substituents or to create novel fused-ring systems based on the this compound scaffold under environmentally friendly conditions.

Flow Chemistry: Continuous flow chemistry offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based derivatization protocols for this compound would allow for the rapid and efficient production of a library of related compounds for screening and evaluation.

Research in this domain would aim to expand the chemical space around the this compound core, providing a diverse set of molecules for testing in various applications.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For derivatives of this compound, these methods can predict chemical properties, biological activity, and material characteristics before a compound is ever synthesized in the lab.

Key computational approaches include:

Quantum Mechanics (QM): QM calculations can be used to understand the electronic structure of this compound, predict its reactivity, and model its spectroscopic properties.

Molecular Docking: In drug discovery, molecular docking can predict how a molecule will bind to a specific biological target, such as a protein or enzyme. While studies on this compound are not available, research on highly complex, fused systems containing a benzoisothiazole fragment has utilized in silico docking to evaluate potential as EGFR targeting anticancer agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for this compound derivatives could guide the design of new analogues with enhanced potency.

The integration of these computational tools would enable a more rational, design-driven approach to exploring the potential of this chemical scaffold, saving time and resources.

Synergistic Approaches Combining Synthesis and Theoretical Analysis

The most effective research programs often combine synthetic chemistry with theoretical analysis in a feedback loop. Theoretical predictions guide synthetic efforts toward the most promising molecules, and the experimental results are then used to refine and improve the computational models.

For this compound, such a synergistic approach could be applied to:

Optimizing Reaction Pathways: Computational modeling can help elucidate reaction mechanisms and identify potential byproducts, aiding in the optimization of synthetic routes for higher yields and purity.

Designing Targeted Molecules: As seen with complex benzoisothiazole-containing molecules, in silico pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) can be predicted to assess the drug-likeness of potential candidates early in the discovery process. researchgate.net This allows chemists to focus on synthesizing compounds with a higher probability of success.

This integrated strategy ensures that synthetic work is focused and hypothesis-driven, maximizing the efficiency of the research and development process.

Applications in Emerging Areas of Advanced Functional Materials

While much of the focus on heterocyclic compounds is in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for advanced functional materials. The benzo[d]isothiazole scaffold is beginning to be explored in this context.

A notable emerging application is in the development of marine antifouling coatings. Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant problem for maritime industries. Research has shown that acrylic polymers grafted with benzo[d]isothiazole derivatives can create surfaces that resist biofouling. mdpi.com

In one study, a derivative named allyl 3-oxobenzo[d]isothiazole-2(3H)-carboxylate was synthesized and copolymerized to create a new acrylic polymer. This material demonstrated promising antifouling performance in a real marine environment. mdpi.com The data below highlights the effectiveness of polymers containing this and other heterocyclic compounds.

Polymer ID Heterocyclic Monomer Algae Coverage (90 days) Barnacle Density (90 days, per m²)
P-1 BIT-C 10% ~200
Blank Plate None 100% ~1800

Data adapted from a 90-day marine environment test. mdpi.com

Future research could investigate this compound derivatives for this and other materials science applications, such as:

Organic Electronics: The fused aromatic system of the scaffold could be exploited in the design of organic semiconductors or light-emitting diodes (OLEDs).

Sensors: Derivatives could be designed to selectively bind to specific ions or molecules, forming the basis of new chemical sensors.

Exploring these avenues could unlock new, non-pharmaceutical applications for the this compound scaffold, expanding its utility in materials science and technology.

Q & A

Q. Key Considerations :

  • Reaction yields depend on solvent polarity and catalyst choice (e.g., Pd/C for dehalogenation steps).
  • Purification often requires column chromatography with ethyl acetate/hexane gradients to isolate the methylated product .

Basic: How can researchers characterize the stability of this compound under varying conditions?

Methodological Answer:
Stability studies should assess thermal, photolytic, and hydrolytic degradation:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, isothiazole derivatives often degrade above 200°C .
  • Hydrolytic Stability : Perform pH-dependent kinetic studies (pH 1–13) using HPLC to monitor degradation products. Methyl groups at the 7-position generally enhance hydrolytic resistance compared to unsubstituted analogs .
  • Photolytic Stability : Expose samples to UV light (254 nm) and analyze via LC-MS for photo-oxidation byproducts (e.g., sulfoxide formation) .

Q. Data Interpretation :

  • Compare stability trends with computational models (e.g., DFT calculations for bond dissociation energies).

Advanced: How do palladium-isothiazole complexes enhance catalytic efficiency in cross-coupling reactions?

Methodological Answer:
Palladium complexes with this compound ligands exhibit superior activity in Suzuki-Miyaura couplings due to:

Ligand-to-Metal σ-Donation : The sulfur atom in isothiazole donates electron density to palladium, stabilizing the active Pd⁰ species .

Temperature-Dependent Selectivity : Catalytic activity peaks at 20–35°C, minimizing side reactions (e.g., homocoupling of arylboronic acids) .

Heterogeneous Catalyst Design : Immobilizing Pd-isothiazole complexes on silica supports enables ≥10 catalytic cycles without significant loss in yield .

Q. Experimental Optimization :

  • Use a 1:1 ligand-to-Pd ratio to avoid inactive L₂PdCl₂ species.
  • Monitor reaction progress via in situ IR spectroscopy to detect intermediate oxidative addition steps .

Advanced: How can researchers resolve contradictions in catalytic data for isothiazole-metal complexes?

Methodological Answer:
Contradictions often arise from variations in ligand structure, solvent polarity, or oxygen exposure. Systematic approaches include:

Control of Reaction Atmosphere : Conduct reactions under inert gas (N₂/Ar) to suppress arylboronic acid oxidation by O₂ .

Ligand Electronic Tuning : Compare catalytic performance of this compound with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents .

Kinetic Isotope Effect (KIE) Studies : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) using deuterated substrates .

Q. Case Study :

  • Conflicting reports on Pd complex activity (mono- vs. bis-ligand) were resolved by demonstrating that excess ligand (≥2 equiv) forms inactive L₂PdCl₂ species, reducing turnover frequency .

Advanced: What computational methods predict the polymorphic behavior of this compound crystals?

Methodological Answer:
Genetic algorithms (GAtor) and density functional theory (DFT) are used to predict crystal packing and stability:

GAtor Optimization : Run multiple simulations with varied evolutionary parameters to identify low-energy polymorphs. For example, tricyano-isothiazole derivatives required 7 GAtor runs to match experimental structures .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···N contacts) to rationalize packing motifs .

Lattice Energy Calculations : Compare DFT-derived lattice energies to prioritize synthetically accessible polymorphs.

Q. Validation :

  • Cross-reference predicted structures with experimental PXRD data.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on analogs like 2-Aminobenzothiazole:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
    • Dermal Contact : Wash with soap/water for 15 minutes; monitor for erythema .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.